molecular formula C11H21N5O3 B1665769 Arginylproline CAS No. 2418-69-1

Arginylproline

Cat. No. B1665769
CAS RN: 2418-69-1
M. Wt: 271.32 g/mol
InChI Key: LQJAALCCPOTJGB-YUMQZZPRSA-N
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Description

Arginylproline is a dipeptide composed of arginine and proline . It is an incomplete breakdown product of protein digestion or protein catabolism .


Molecular Structure Analysis

The molecular weight of Arginylproline is 271.32 g/mol and its formula is C11H21N5O3 . It’s also known that Arginylproline is a dipeptide, which means it’s composed of two amino acids joined by a peptide bond .


Physical And Chemical Properties Analysis

Arginylproline has a molecular weight of 271.32 g/mol and its formula is C11H21N5O3 . The physical and chemical properties of a substance can be observed or measured without changing the identity of the substance .

Scientific Research Applications

Synthesis of Bioactive Peptides

Arg-Pro is used in the synthesis of bioactive peptides, particularly those related to the sequence of adrenocorticotropic hormone (ACTH). The use of various condensing agents in the synthesis process highlights the versatility of Arg-Pro in creating peptides with specific biological activities .

Antimicrobial Peptides

Arg-Pro-rich peptides have been identified as potential antimicrobial agents. These peptides, derived from bioinformatic approaches, show potent activity against fungal pathogens like Candida species, offering a new avenue for antifungal drug development .

Food Biomarker Identification

In the field of food science, Arg-Pro has been detected in various foods such as poultry and pork. Its presence can serve as a biomarker for the consumption of these foods, which is valuable for nutritional studies and food authentication .

properties

IUPAC Name

(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5O3/c12-7(3-1-5-15-11(13)14)9(17)16-6-2-4-8(16)10(18)19/h7-8H,1-6,12H2,(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJAALCCPOTJGB-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178886
Record name Arginylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arginylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028717
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

2418-69-1
Record name Arg-Pro
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2418-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arginylproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arginylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arginylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028717
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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